![molecular formula C11H17N3S B7683359 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B7683359.png)
5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is a member of the thiadiazole family and has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters in the brain, including GABA and glutamate. It has also been proposed that this compound may have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which could make it useful for the treatment of pain and inflammation. This compound has also been shown to have anticonvulsant effects, which could make it useful for the treatment of epilepsy. Additionally, it has been suggested that this compound may have neuroprotective effects, which could make it useful for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects, which could make it useful for a variety of research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to work with in certain experimental setups.
Future Directions
There are many potential future directions for research on 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole. One area of interest is the development of new derivatives of this compound with improved solubility and bioactivity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as drug discovery and medicinal chemistry.
Synthesis Methods
The synthesis of 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 3,4-dihydro-2H-pyrrole in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and reduction, to yield the desired product. The purity and yield of the final product can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
The chemical compound 5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole has been extensively studied for its potential use in scientific research applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-8-12-11(15-13-8)14-7-6-9-4-2-3-5-10(9)14/h9-10H,2-7H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEJYDFRXBXOBZ-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC3C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=N1)N2CC[C@H]3[C@@H]2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1,2,4-thiadiazole |
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